tert-Butyl 10-bromodecanoate

Description

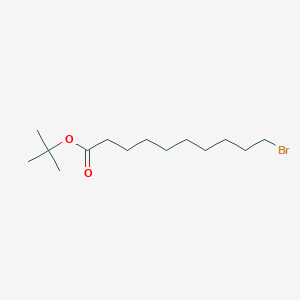

tert-Butyl 10-bromodecanoate (CAS No. 1644575-06-3) is a brominated ester compound with the molecular formula C₁₄H₂₇BrO₂ and a molecular weight of 307.27 g/mol (average mass) or 306.11944 g/mol (exact monoisotopic mass) . It is characterized by a 10-carbon aliphatic chain terminated by a bromine atom and a tert-butyl ester group. The compound is typically stored in sealed, dry containers at room temperature to maintain stability .

Key properties include:

- Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Safety Precautions: Requires protective gloves (Butyl, Nitrile, or Neoprene), eye protection, and adequate ventilation during handling .

It is marketed as a "food-grade" chemical with 99% purity, packaged in 25 kg cardboard drums, and used in specialized organic syntheses, though specific applications remain proprietary .

Properties

IUPAC Name |

tert-butyl 10-bromodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLXPUHVMNANLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

tert-Butyl 10-bromodecanoate is an organic compound that has garnered attention for its potential biological activities, particularly as an alkylating agent in various chemical syntheses. This article explores the biological activity of this compound, focusing on its applications in pharmaceuticals, agrochemicals, and its effects on biological systems.

- IUPAC Name : this compound

- Molecular Formula : C12H23BrO2

- Molecular Weight : 263.22 g/mol

- CAS Number : 1644575-06-3

- Solubility : Soluble in organic solvents like ethanol and chloroform; immiscible with water.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its role as an alkylating agent makes it valuable in the development of pharmaceuticals and agrochemicals. For instance, it is involved in the preparation of collagenase inhibitors, which are crucial for therapeutic applications in wound healing and tissue repair .

Antimicrobial Activity

Research indicates that alkylating agents such as this compound can exhibit antimicrobial properties. A study highlighted the compound's ability to inhibit the growth of certain bacterial strains by disrupting their cellular functions through alkylation processes. This suggests potential applications in developing new antimicrobial agents .

Case Studies

-

Inhibition of Biofilm Formation

- A study investigated the effects of this compound on biofilm-forming bacteria. The compound demonstrated significant inhibition of biofilm formation, which is critical in treating infections associated with biofilms. The results showed a reduction in biofilm biomass by approximately 70% at a concentration of 50 µg/mL .

- Synergistic Effects with Other Compounds

Toxicological Studies

Toxicological assessments have indicated that while this compound exhibits promising biological activities, its safety profile requires careful evaluation. In vitro studies have shown cytotoxic effects at high concentrations, necessitating further investigation into its therapeutic index and potential side effects.

Summary of Findings

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 263.22 g/mol |

| Biological Activity | Antimicrobial, alkylating agent |

| Biofilm Inhibition | Up to 70% reduction at 50 µg/mL |

| Synergistic Effect | Enhanced activity with ZnO-NPs |

| Toxicity | Cytotoxic at high concentrations |

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

tert-Butyl 10-bromodecanoate serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its structure allows it to participate in various reactions that lead to the formation of bioactive molecules. For instance, it has been noted for its role in synthesizing statins, which are widely used to manage cholesterol levels in patients with hypercholesterolemia .

Case Study: Statin Synthesis

Statins like atorvastatin and rosuvastatin utilize intermediates derived from this compound. The synthesis process often involves multiple steps where this compound acts as a precursor to more complex structures, thereby enhancing the efficiency of drug development .

Agrochemical Applications

Pesticide Development

The compound is also utilized in the formulation of agrochemicals, particularly pesticides. Its bromine atom can enhance the biological activity of certain agrochemical agents, making them more effective against pests while potentially reducing the required dosage . This application is critical for developing environmentally friendly pest control solutions.

Organic Synthesis Applications

Alkylating Agent

this compound functions as an alkylating agent in organic synthesis. It can introduce tert-butyl groups into various substrates, which is a common strategy to modify the properties of organic molecules for desired reactivity and stability .

Case Study: Synthesis of Esters

Recent studies have demonstrated that tert-butyl esters derived from this compound can be synthesized efficiently using various catalytic systems. These esters are valuable in organic chemistry for their utility in further transformations and as solvents or reagents .

Comparison with Similar Compounds

Comparison with Similar Compounds

tert-Butyl 10-bromodecanoate belongs to a class of brominated aliphatic esters. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differences in Reactivity and Handling

Bromine Position and Reactivity: this compound’s terminal bromine enables nucleophilic substitution (e.g., SN2 reactions) for chain elongation . In contrast, aromatic brominated compounds like tert-Butyl (4-bromophenyl)carbamate undergo electrophilic substitution, favoring coupling reactions .

Safety Profiles: this compound poses respiratory and dermal hazards (H335, H315) . tert-Butyl Alcohol (a related solvent, CAS 75-65-0) is highly flammable (flash point 11°C) and reacts violently with oxidizers, requiring explosion-proof equipment .

Functional Group Stability: The tert-butyl ester group in this compound offers steric protection, enhancing stability under acidic conditions compared to 10-(tert-Butoxy)-10-oxodecanoic acid, which is prone to hydrolysis due to its carboxylic acid group .

Table 2: Physical and Hazard Data

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most common approach involves the reaction of 10-bromodecanoic acid with tert-butanol under acidic conditions. This method mirrors the synthesis of tert-butyl bromoacetate described in CN102659588A, where bromoacetic acid and tert-butanol are heated with sulfuric acid as a catalyst.

Procedure:

-

Reagents:

-

10-Bromodecanoic acid (1 equiv)

-

tert-Butanol (excess, 3–5 equiv)

-

Concentrated sulfuric acid (0.1–0.5 equiv)

-

-

Conditions:

-

Workup:

Yield:

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 10-bromodecanoic acid can be activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) before reacting with tert-butanol. This method, adapted from peptide coupling protocols, avoids harsh acidic conditions.

Procedure:

-

Reagents:

-

10-Bromodecanoic acid (1 equiv)

-

tert-Butanol (1.2 equiv)

-

DCC (1.1 equiv)

-

DMAP (0.1 equiv)

-

-

Conditions:

-

Workup:

Yield:

Alkylation of tert-Butyl Carboxylate Salts

An alternative route involves the alkylation of tert-butyl carboxylate salts with 1,10-dibromodecane. This method is less common but useful for avoiding direct handling of brominated acids.

Procedure:

-

Reagents:

-

tert-Butyl carboxylate (e.g., tert-butyl acetate) (1 equiv)

-

1,10-Dibromodecane (1.1 equiv)

-

Base: Potassium carbonate or cesium carbonate (2 equiv)

-

-

Conditions:

-

Workup:

Yield:

Optimization Strategies

Catalytic Enhancements

Solvent Selection

-

Polar Aprotic Solvents: DMF or acetonitrile enhance nucleophilicity in alkylation reactions.

-

Recyclable Solvents: Toluene and tert-butanol enable greener processes.

Purification and Characterization

Chromatographic Methods

Distillation

Spectroscopic Data

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>):

-

IR (cm<sup>-1</sup>):

Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.